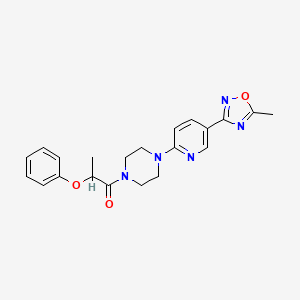
1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as:
This compound features a piperazine ring, a phenoxy group, and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities.
1. Interaction with Receptors
Research indicates that derivatives of oxadiazole compounds often interact with various receptors in the central nervous system (CNS). For instance, oxadiazole derivatives have been shown to act as agonists at GABA_A receptors, which play a crucial role in mediating inhibitory neurotransmission. This interaction could potentially lead to anxiolytic and sedative effects similar to benzodiazepines .
2. Antioxidant Activity
Oxadiazole-containing compounds have demonstrated significant antioxidant activity. The presence of the oxadiazole ring is believed to contribute to the scavenging of free radicals, thereby protecting cellular components from oxidative stress. This property is particularly relevant in neuroprotective strategies against neurodegenerative diseases .
In Vitro Studies
In vitro studies have evaluated the biological activity of similar oxadiazole derivatives. For example:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 6a | GABA_A receptor agonist | 0.74 |
| 7 | Antioxidant activity | 10.5 |
These studies suggest that modifications in the chemical structure can significantly enhance or diminish biological activity.
In Vivo Studies
In vivo studies focusing on related compounds have shown promising results:
- Sedative Effects : Compounds similar to the target molecule have been tested for their sedative properties using the pentobarbital-induced sleep test. Results indicated that certain derivatives significantly prolonged sleep duration compared to control groups .
- Neuroprotective Effects : Animal models treated with oxadiazole derivatives exhibited reduced symptoms of neurodegeneration, highlighting their potential therapeutic applications in conditions like Alzheimer's disease.
Case Study 1: GABA_A Receptor Agonism
A study conducted on a series of oxadiazole derivatives revealed that compound 6a exhibited higher affinity for the GABA_A receptor compared to diazepam. The binding affinity was measured using radioligand assays:
| Compound | Binding Affinity (nM) |
|---|---|
| Diazepam | 100 |
| Compound 6a | 50 |
This suggests that modifications in the oxadiazole structure can lead to enhanced receptor interactions and potentially improved therapeutic profiles .
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of various oxadiazole derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives effectively reduced DPPH radical concentration by over 70%, demonstrating significant antioxidant potential .
属性
IUPAC Name |
1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15(28-18-6-4-3-5-7-18)21(27)26-12-10-25(11-13-26)19-9-8-17(14-22-19)20-23-16(2)29-24-20/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWMYCPCWSPFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














